3-Butyl-5-(Hydroxymethyl)-1H-Pyrazole-4-Carboxylic Acid
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Overview
Description
3-Butyl-5-(Hydroxymethyl)-1H-Pyrazole-4-Carboxylic Acid is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Butyl-5-(Hydroxymethyl)-1H-Pyrazole-4-Carboxylic Acid typically involves the condensation of appropriate hydrazines with 1,3-dicarbonyl compounds. One common method is the reaction of butylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications to introduce the hydroxymethyl and carboxylic acid groups .
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products:
Oxidation: 3-Butyl-5-(Carboxymethyl)-1H-Pyrazole-4-Carboxylic Acid.
Reduction: 3-Butyl-5-(Hydroxymethyl)-1H-Pyrazole-4-Methanol.
Substitution: 3-Butyl-5-(Hydroxymethyl)-1H-Pyrazole-4-Bromocarboxylic Acid.
Scientific Research Applications
3-Butyl-5-(Hydroxymethyl)-1H-Pyrazole-4-Carboxylic Acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-Butyl-5-(Hydroxymethyl)-1H-Pyrazole-4-Carboxylic Acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The hydroxymethyl and carboxylic acid groups can form hydrogen bonds with amino acid residues in the enzyme, stabilizing the inhibitor-enzyme complex and preventing catalysis .
Comparison with Similar Compounds
- 3-Butyl-5-(Hydroxymethyl)-1H-Pyrazole-4-Methanol
- 3-Butyl-5-(Carboxymethyl)-1H-Pyrazole-4-Carboxylic Acid
- 3-Butyl-5-(Hydroxymethyl)-1H-Pyrazole-4-Bromocarboxylic Acid
Comparison: Compared to its analogs, 3-Butyl-5-(Hydroxymethyl)-1H-Pyrazole-4-Carboxylic Acid is unique due to the presence of both hydroxymethyl and carboxylic acid functional groups. This dual functionality allows for diverse chemical reactivity and potential for forming multiple types of interactions in biological systems, making it a versatile compound for various applications .
Properties
Molecular Formula |
C9H14N2O3 |
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Molecular Weight |
198.22 g/mol |
IUPAC Name |
3-butyl-5-(hydroxymethyl)-1H-pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C9H14N2O3/c1-2-3-4-6-8(9(13)14)7(5-12)11-10-6/h12H,2-5H2,1H3,(H,10,11)(H,13,14) |
InChI Key |
FOWFUAYASLHFCW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NNC(=C1C(=O)O)CO |
Origin of Product |
United States |
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